molecular formula C8H15Cl2N3 B2568938 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2253639-46-0

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B2568938
CAS No.: 2253639-46-0
M. Wt: 224.13
InChI Key: XWBHEYWQSCDDDY-UHFFFAOYSA-N
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Description

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C8H13N3.2ClH and a molecular weight of 224.13 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the cyclization of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This reaction is carried out under mild conditions and yields the pyrazole skeleton in good to excellent yields. The reaction conditions are optimized to ensure high purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in high yields with minimal impurities. The reaction conditions are carefully controlled to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclobutyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

3-cyclobutyl-1-methylpyrazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-5-7(9)8(10-11)6-3-2-4-6;;/h5-6H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHEYWQSCDDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2CCC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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